molecular formula C12H14ClF2NO B3031057 N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide CAS No. 134672-77-8

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide

Cat. No. B3031057
M. Wt: 261.69 g/mol
InChI Key: SPMBDIQWBZYDKF-UHFFFAOYSA-N
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Description

The compound N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding similar chemical entities. The first paper discusses a reagent derived from 1-methyl-2-carboxaldehyde used for preparing imidazole-amine ligands, which indicates a method for functionalizing imidazole compounds that could potentially be applied to the synthesis of related compounds . The second paper

Scientific Research Applications

Structural Analysis and Network Formation

  • The research on related compounds, such as 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, emphasizes the structural analysis of these compounds. These studies focus on how different substituents are arranged and interact with each other, contributing to a deeper understanding of their physical and chemical properties. Molecules of similar compounds are linked by hydrogen bonds, forming a three-dimensional network, which is crucial for understanding their stability and reactivity (Yalcin et al., 2012).

Antitumor Activity

  • Some derivatives of similar compounds, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been studied for their antitumor activity. These compounds have shown promise as inhibitors of mammalian dihydrofolate reductase, an enzyme targeted in cancer chemotherapy (Grivsky et al., 1980).

Crystal Structure Determination

  • The determination of the crystal structure of related compounds, like the bulky secondary amide N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, plays a critical role in understanding the physical and chemical characteristics of these substances. Such studies provide insights into molecular arrangements and interactions, which are essential for designing and synthesizing new compounds with desired properties (Amrei & Boere, 2018).

Spectrophotometric Analysis

  • Spectrophotometric methods are used for determining the concentration of related compounds, such as 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide. This approach is vital for analyzing the presence and quantity of these compounds in various environments, offering a simple and reliable method for their detection (Shu, 2011).

Synthesis and Reactivity

  • The synthesis of related compounds, such as 4,4-Dimethyl-3-isoxazolidinone, from precursors like 3-Chloro-N-hydroxy-2,2-dimethylpropanamide, highlights the importance of understanding the reactivity and pathways to produce new substances. This knowledge is crucial for the development of new drugs and materials (Gui-qiu & Chun-rui, 2004).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and use. For example, 2,4-Difluorobenzyl alcohol is considered a combustible liquid .

properties

IUPAC Name

3-chloro-N-[(2,4-difluorophenyl)methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2NO/c1-12(2,7-13)11(17)16-6-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMBDIQWBZYDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381502
Record name N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide

CAS RN

134672-77-8
Record name N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

28.6 g (0.20 mol) of 2,4-difluorobenzylamine and 19.0 g (0.24 mol) of pyridine are dissolved in 100 ml of toluene. 34.1 g (0.22 mol) of chloropivaloyl chloride are added dropwise to this solution at 20°-25° C. over the course of 15 minutes with ice-bath cooling. A suspension forms and is stirred for a further 3 hours at room temperature until the reaction is complete (GC check). For work-up, the pH is adjusted to between 1 and 2 using 50 ml of 2N hydrochloric acid. The white emulsion produced is extracted three times with 100 ml of toluene. The extract is washed with 100 ml of water, dried using magnesium sulfate and evaporated on a vacuum rotary evaporator. 49.2 g (94% of theory) of a yellow oil are obtained.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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